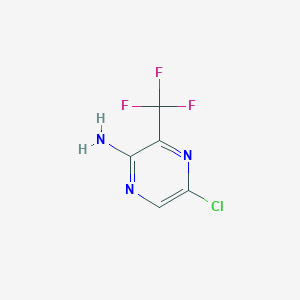

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLGFUJXAHBBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744296 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-32-0 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores has proven to be a powerful approach for the development of novel therapeutics.[1][2] The pyrazine scaffold, in particular, is a recurring motif in a multitude of biologically active compounds.[3] When functionalized with a chlorine atom and a trifluoromethyl group, as in the case of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, the resulting molecule becomes a highly versatile and valuable building block for medicinal chemists. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this important chemical entity.

Physicochemical Properties: A Foundation for Drug Design

The presence of the trifluoromethyl group (CF3) is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The high electronegativity of the fluorine atoms in the CF3 group can also influence the pKa of the neighboring amino group. The chlorine atom and the pyrazine nitrogen atoms further contribute to the electron-deficient nature of the aromatic ring, influencing its reactivity in various chemical transformations.

Table 1: Key Physicochemical Properties of this compound and a Related Pyridine Analog

| Property | This compound | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analog)[4][5] |

| CAS Number | 1364663-32-0[6] | 79456-26-1 |

| Molecular Formula | C5H3ClF3N3[6] | C6H4ClF3N2 |

| Molecular Weight | 197.55 g/mol [6] | 196.56 g/mol |

| Appearance | Not specified | White to light yellow powder/crystal |

| Melting Point | Not specified | 86-90 °C |

| Calculated LogP | Data not available | ~2.5 (predicted) |

| pKa (predicted) | Data not available | Data not available |

Synthesis of the Core Scaffold: A Gateway to Innovation

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in readily accessible scientific literature, a plausible synthetic route can be postulated based on established methodologies for the preparation of substituted aminopyrazines. A common strategy involves the condensation of a suitable precursor with an aminating agent.

Given the structure, a likely precursor would be a dichlorinated pyrazine bearing a trifluoromethyl group. The synthesis could proceed via a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by an amino group.

Caption: Postulated synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the reactive chloro substituent, and the electron-deficient pyrazine ring. This combination of features makes it a versatile intermediate for a variety of chemical transformations.

Reactions at the Amino Group

The primary amine functionality can readily undergo a range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: Introduction of alkyl groups.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Substitution of the Chlorine Atom

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This allows for the introduction of a wide array of substituents at this position. Furthermore, the chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

-

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The trifluoromethyl- and chloro-substituted aminopyrazine motif is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.[1] The aminopyrazine core can act as a versatile scaffold for presenting various pharmacophoric elements in the correct spatial orientation for interaction with biological targets.

While specific examples of marketed drugs containing the exact this compound core are not prominent, numerous patents and research articles describe the use of closely related structures in the development of inhibitors for a range of therapeutic targets, including kinases, which are crucial in cancer and inflammatory diseases. The ability to readily derivatize both the amino and chloro positions allows for the rapid generation of compound libraries for high-throughput screening.

Experimental Protocols: A Practical Guide

While a specific, validated protocol for the synthesis of this compound is not available in the public domain, a general procedure for a related transformation, the amination of a dichloropyridine, is provided below for illustrative purposes. This can serve as a starting point for the development of a robust synthesis for the target pyrazine compound.

Illustrative Protocol: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine (from Patent US4349681A[7])

-

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

28% aqueous ammonia

-

Autoclave

-

Water

-

-

Procedure:

-

To a 50 ml autoclave, add 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture at 100°C for 24 hours.

-

Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

-

Note: This protocol is for a related pyridine compound and would require optimization for the synthesis of the target pyrazine derivative. Reaction conditions such as temperature, pressure, and reaction time may need to be adjusted.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the analogous 3-Chloro-5-(trifluoromethyl)pyridin-2-amine indicates that it is harmful if swallowed and may cause skin and eye irritation.[5] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Future Perspectives: Expanding the Chemical Space

This compound represents a valuable and underexplored building block in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of novel compounds. Future research in this area will likely focus on:

-

The development and optimization of efficient and scalable synthetic routes to this compound.

-

The exploration of its utility in the synthesis of libraries of diverse molecules for biological screening.

-

The design and synthesis of targeted inhibitors for various disease-relevant proteins, leveraging the unique properties of the trifluoromethylated aminopyrazine scaffold.

The continued investigation of this and similar fluorinated heterocyclic building blocks will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 [sigmaaldrich.com]

- 6. appretech.com [appretech.com]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine chemical structure and analysis

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: Structure, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and its significance as a synthetic intermediate. The primary focus of this document is a detailed exploration of the analytical methodologies required for its characterization and quality control. This includes in-depth protocols and expert insights into spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and integration into discovery pipelines.

Introduction: The Significance of a Fluorinated Pyrazine Scaffold

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, with the pyrazine ring serving as a vital pharmacophore in numerous approved drugs.[1] The introduction of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom onto the 2-aminopyrazine scaffold, as seen in this compound, imparts unique electronic properties and metabolic stability. The -CF3 group, a well-known bioisostere for other functional groups, can enhance binding affinity, improve metabolic resistance, and increase lipophilicity, all of which are desirable traits in drug candidates.[2]

This guide serves as a senior application scientist's perspective on the complete analytical workflow for this compound, from structural elucidation to purity assessment. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development projects.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its precise structure and physical characteristics.

Chemical Structure

The molecule consists of a central pyrazine ring substituted with an amine group at position 2, a trifluoromethyl group at position 3, and a chlorine atom at position 5.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1364663-32-0 | [3][4] |

| Molecular Formula | C₅H₃ClF₃N₃ | [3][4] |

| Molecular Weight | 197.55 g/mol | [4] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C(F)(F)F)Cl | [3] |

| InChIKey | SXLGFUJXAHBBBS-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥98% | [4] |

Comprehensive Analytical Methodologies

The accurate characterization of this compound is paramount for its use in synthesis and drug discovery. The following sections detail the primary analytical techniques for structural confirmation and purity analysis.

Analytical Workflow Overview

A systematic approach ensures all aspects of the compound's identity and purity are verified. The workflow integrates multiple analytical techniques, where the results from one method corroborate the findings of another.

Caption: General workflow for the comprehensive analysis of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-

Expertise & Causality :

-

¹H NMR : Will primarily show signals for the amine (-NH₂) protons and the lone aromatic proton on the pyrazine ring. The chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing groups (-Cl, -CF₃).

-

¹³C NMR : Will reveal five distinct carbon signals. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR : Is crucial for confirming the trifluoromethyl group. It will exhibit a singlet, as there are no neighboring fluorine or hydrogen atoms to couple with. Its chemical shift relative to a standard like CFCl₃ provides definitive proof of the -CF₃ moiety.[5]

-

-

Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition :

-

Acquire a standard proton spectrum with 16-32 scans.

-

Reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

-

¹⁹F NMR Acquisition :

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use an appropriate fluorine standard for referencing (e.g., external CFCl₃ at 0.00 ppm).

-

-

Data Processing : Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.[6]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural confirmation.

-

Expertise & Causality :

-

Molecular Ion Peak (M+) : The key feature will be a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom. The M+ peak and the M+2 peak will appear in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[7][8] This is a definitive diagnostic marker.

-

Fragmentation : The molecule is expected to fragment via the loss of characteristic neutral fragments. Common losses include the chlorine radical (·Cl), HCN, and potentially fragments from the trifluoromethyl group. The fragmentation of halogen-containing compounds is a well-understood process that aids in structural validation.[9]

-

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation : Use a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to an HPLC system.

-

Ionization : Electrospray ionization (ESI) in positive mode is typically effective for this amine-containing compound, which can be readily protonated to form [M+H]⁺.

-

Analysis :

-

Inject the sample into the LC-MS system.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

Observe the molecular ion cluster and confirm the m/z of the monoisotopic peak matches the calculated exact mass of C₅H₄ClF₃N₃⁺.

-

If necessary, perform MS/MS (tandem mass spectrometry) on the parent ion to analyze its fragmentation pattern.

-

Chromatographic Analysis

Chromatography is the gold standard for determining the purity of a chemical compound. Both HPLC and GC can be employed.

HPLC is ideal for assessing the purity of non-volatile, thermally stable compounds.

-

Expertise & Causality : A reversed-phase (RP) method is the logical choice. The compound has moderate polarity, making a C18 column suitable. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the compound with a good peak shape and a reasonable retention time. UV detection is effective due to the aromatic pyrazine ring.

-

Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Solvent B: Acetonitrile or Methanol.

-

-

Method :

-

Run a gradient elution, for example: 5% B to 95% B over 15 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25-30 °C.

-

Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm), determined by a UV scan.[10]

-

-

Analysis :

-

Prepare a standard solution of known concentration.

-

Inject the sample and integrate the peak areas.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

GC, especially when coupled with MS (GC-MS), is a powerful technique for analyzing volatile compounds.[11]

-

Expertise & Causality : Given its molecular weight, this compound should have sufficient volatility for GC analysis. GC-MS provides both retention time (for purity) and mass spectral data (for identity) in a single run.[12] The choice of a mid-polarity column (e.g., DB-5ms or HP-5ms) is a robust starting point for method development.

-

Instrumentation : A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap detector).

-

Column : A capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

-

Method :

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium, with a constant flow rate of ~1.2 mL/min.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line : 280 °C.

-

Ion Source : 230 °C.

-

Scan Range : m/z 40-450.

-

-

Analysis : Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject. Identify the compound by its retention time and by matching its mass spectrum against a reference.[13]

Caption: Logic for integrating spectroscopic data for structural confirmation.

Safety and Handling

Working with any chemical intermediate requires adherence to strict safety protocols.

-

Hazard Identification : While a specific safety data sheet for this exact CAS number is not broadly available, related compounds like 2-Chloro-5-(trifluoromethyl)pyrazine and 3-Amino-2-chloro-5-(trifluoromethyl)pyridine are classified as hazardous.[14][15] They are typically listed as causing skin and eye irritation/damage and may be harmful if swallowed, inhaled, or in contact with skin.[14][15]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in pharmaceutical research. Its unique substitution pattern provides a template for the development of novel therapeutic agents. The successful application of this building block is critically dependent on rigorous analytical characterization to ensure its identity, purity, and quality. The integrated workflow presented in this guide, combining NMR, MS, and chromatography, provides a robust framework for scientists to confidently validate this material, thereby ensuring the integrity and reproducibility of their research outcomes.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H3ClF3N3 | CID 71299184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appretech.com [appretech.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 11. researchwith.stevens.edu [researchwith.stevens.edu]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

Introduction: The Strategic Importance of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds is a proven strategy for optimizing molecular properties. This compound is a highly valuable heterocyclic building block that embodies this principle. Its structure, featuring an electron-deficient pyrazine core, a lipophilic and metabolically stable trifluoromethyl (-CF3) group, a synthetically versatile chlorine atom, and a nucleophilic amino group, offers a rich platform for derivatization. These features make it a sought-after intermediate in the synthesis of complex molecules with diverse biological activities, including kinase inhibitors and crop protection agents.[1] This guide provides a detailed examination of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and efficient path forward, predicated on two key transformations: regioselective chlorination and the foundational construction of the pyrazine ring.

The primary disconnection targets the C-Cl bond. The chlorine atom is best installed via an electrophilic aromatic substitution reaction. The precursor for this step is 2-amino-3-(trifluoromethyl)pyrazine (II), where the electron-donating amino group strongly activates the pyrazine ring towards substitution.

The second disconnection breaks down the pyrazine ring itself. The formation of substituted pyrazines is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] In this case, we can envision the pyrazine core of intermediate (II) arising from the cyclization and subsequent oxidation of precursors derived from a trifluoromethylated three-carbon building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (I).[4][5]

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Pathway and Mechanistic Insights

The forward synthesis builds upon the retrosynthetic logic, establishing a reliable two-step route from a commercially available trifluoromethyl-containing starting material.

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (II)

The cornerstone of this synthesis is the construction of the pyrazine ring. The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, provides a foundational mechanistic framework.[6] A more practical and scalable approach, however, adapts this principle by generating the necessary reactive intermediates from ethyl 4,4,4-trifluoro-3-oxobutanoate (I). This pathway proceeds through an initial oximation, followed by a reductive cyclization with ethylenediamine.

Mechanism: The synthesis begins with the nitrosation of the active methylene group in the β-ketoester (I) to form an oxime. This intermediate is then reduced in situ to generate a transient α-amino ketone. This highly reactive species undergoes self-condensation to form a dihydropyrazine, which is subsequently oxidized under the reaction conditions to the stable aromatic pyrazine ring. A more controlled variant involves reacting the activated ketoester with ethylenediamine, which serves as the N-C-C-N backbone, followed by aromatization.[4]

Caption: Overall two-step synthetic workflow.

Step 2: Regioselective Chlorination of 2-Amino-3-(trifluoromethyl)pyrazine (II)

With the core heterocycle in hand, the final step is the introduction of the chlorine atom at the C-5 position. This is a classic example of an electrophilic aromatic substitution on a heteroaromatic ring.

Causality of Regioselectivity: The outcome of this reaction is governed by the powerful directing effects of the substituents.

-

-NH₂ Group: The amino group is a potent activating group and is ortho, para-directing due to its ability to donate electron density via resonance.

-

-CF₃ Group: The trifluoromethyl group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

The C-5 position is para to the strongly activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. The directing influence of the amino group overwhelmingly dictates the regiochemical outcome, leading to the desired 5-chloro isomer with high selectivity. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a mild, solid, and easy-to-handle source of electrophilic chlorine, minimizing over-chlorination and side reactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction execution, work-up, and purification.

Protocol 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (II)

This protocol is adapted from principles outlined in the synthesis of related pyrazine carboxylates.[4]

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (I) (18.4 g, 100 mmol) in acetic acid (150 mL), cool the mixture to 10-15 °C in an ice-water bath.

-

Oximation: Prepare a solution of sodium nitrite (8.3 g, 120 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 20 °C.

-

Reaction Progression: Remove the cooling bath and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Reductive Cyclization: In a separate flask equipped with a dropping funnel and nitrogen inlet, prepare a mixture of ethylenediamine (8.1 mL, 120 mmol) and a suitable reducing agent like sodium dithionite (Na₂S₂O₄, 52.2 g, 300 mmol) in an aqueous ethanol solution (1:1, 200 mL).

-

Addition: Cool the ethylenediamine mixture to 0 °C and add the oxime-containing reaction mixture dropwise over 1 hour.

-

Aromatization & Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete cyclization and aromatization. Cool the mixture, neutralize carefully with aqueous sodium bicarbonate, and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-3-(trifluoromethyl)pyrazine (II) as a solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2-amino-3-(trifluoromethyl)pyrazine (II) (8.15 g, 50 mmol) in a suitable aprotic solvent such as acetonitrile or dichloromethane (200 mL) in a round-bottom flask protected from light.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (7.0 g, 52.5 mmol, 1.05 equivalents) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, less polar spot.

-

Work-up: Once the reaction is complete, quench any remaining NCS by adding a small amount of aqueous sodium thiosulfate solution. Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, this compound.

Data Summary and Characterization

Table 1: Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | NaNO₂, Ethylenediamine | Acetic Acid, EtOH/H₂O | 10 °C to 60 °C | 60-75% |

| 2 | 2-Amino-3-(trifluoromethyl)pyrazine | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 85-95% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClF₃N₃ | [7][8] |

| Molecular Weight | 197.55 g/mol | [7][8] |

| Appearance | Solid (typically off-white to yellow) | [7] |

| CAS Number | 1364663-32-0 | [8] |

| Purity (Typical) | >97% | [7][8] |

Expected Characterization Data:

-

¹H NMR: Will show characteristic signals for the aromatic proton on the pyrazine ring and a broad singlet for the -NH₂ protons.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the -CF₃ group.

-

¹³C NMR: Will display five distinct signals for the carbon atoms of the pyrazine ring, including the carbon attached to the trifluoromethyl group which will show coupling to fluorine.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

References

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Chloro-5-(trifluoromethyl)pyrazin-2-amine | CymitQuimica [cymitquimica.com]

- 8. appretech.com [appretech.com]

Spectroscopic Analysis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Predictive Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. As of the date of this publication, experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Consequently, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this or similar heterocyclic compounds, providing them with a foundational understanding of its likely spectral features.

Introduction

This compound is a halogenated and trifluoromethylated aminopyrazine derivative.[1][2][3] Such structures are of significant interest in medicinal chemistry due to the unique properties imparted by the pyrazine core and the trifluoromethyl group, including metabolic stability and altered electronic properties. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic methods remain the most powerful tools for this purpose.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed theoretical interpretation of the expected spectra, underpinned by fundamental principles.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound forms the basis for all spectral predictions. The key structural features include a pyrazine ring, an amine group, a chloro group, and a trifluoromethyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two main signals: one for the amine protons and one for the aromatic proton on the pyrazine ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| 2 | ~ 8.0 - 8.5 | Singlet | 1H | Pyrazine C-H |

Causality Behind Predictions:

-

-NH₂ Protons: The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Their chemical shift is in the typical range for aromatic amines.

-

Pyrazine C-H Proton: There is only one proton directly attached to the pyrazine ring. It is not adjacent to any other protons, so it will appear as a singlet. Its downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, four distinct signals are expected for the pyrazine ring carbons, plus one for the trifluoromethyl carbon.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Assignment |

| 1 | ~ 155 - 160 | Singlet | C-NH₂ |

| 2 | ~ 145 - 150 | Quartet (due to ¹JCF) | C-CF₃ |

| 3 | ~ 130 - 135 | Singlet | C-Cl |

| 4 | ~ 120 - 125 | Doublet (due to ¹JCH) | C-H |

| 5 | ~ 118 - 123 | Quartet (due to ¹JCF) | -CF₃ |

Causality Behind Predictions:

-

C-NH₂: This carbon is attached to a nitrogen atom, which is moderately deshielding.

-

C-CF₃: The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

-

C-Cl: The carbon bonded to chlorine will be deshielded.

-

C-H: This carbon will appear as a doublet in a proton-coupled spectrum due to coupling with its attached proton.

-

-CF₃: The trifluoromethyl carbon itself will show a large chemical shift and a characteristic quartet splitting pattern due to one-bond coupling to the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | ~ -60 to -70 | Singlet | -CF₃ |

Causality Behind Predictions:

-

The chemical shift of the -CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aromatic ring. Since there are no other fluorine atoms in the molecule, the signal will be a singlet.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in the assignment of carbon types.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Amine (-NH₂) |

| 1600 - 1650 | N-H bend | Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N stretch | Aromatic Ring |

| 1100 - 1300 | C-F stretch | Trifluoromethyl (-CF₃) |

| 700 - 800 | C-Cl stretch | Chloro (-Cl) |

Causality Behind Predictions:

-

Amine Group: The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration will be observed around 1600-1650 cm⁻¹.

-

Aromatic Ring: The C=C and C=N stretching vibrations of the pyrazine ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

-

Trifluoromethyl Group: The C-F stretching vibrations are typically strong and appear in the 1100-1300 cm⁻¹ region.

-

Chloro Group: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₅H₃ClF₃N₃

-

Molecular Weight: 197.55 g/mol

-

Predicted Molecular Ion (M⁺): m/z 197 (corresponding to the ³⁵Cl isotope) and m/z 199 (corresponding to the ³⁷Cl isotope in an approximate 3:1 ratio).

Predicted Fragmentation Pathway:

Figure 2. Predicted major fragmentation pathways for this compound.

Causality Behind Predictions:

-

Molecular Ion: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with signals at m/z 197 and 199 in a 3:1 ratio.

-

Loss of Cl: Fragmentation via the loss of a chlorine radical is a common pathway for chloro-substituted compounds.

-

Loss of CF₃: The trifluoromethyl group can also be lost as a radical.

-

Loss of HCN: Heterocyclic aromatic compounds often undergo fragmentation by losing small, stable neutral molecules like HCN.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

While experimental data remains the gold standard for structural elucidation, this predictive guide offers a scientifically grounded framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the rationale behind these predictions, provide a valuable resource for any researcher working with this compound. It is our hope that this guide will facilitate future experimental work and contribute to the broader understanding of the chemistry of substituted pyrazines.

References

Solubility and Stability of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is a heterocyclic compound with structural motifs of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a foundational framework for characterizing this molecule. Due to the limited availability of specific experimental data for this compound, this document emphasizes the theoretical considerations derived from its structure and presents detailed, field-proven experimental protocols for determining its solubility and stability profiles. This guide is designed to empower researchers to generate robust and reliable data, interpret the results, and make informed decisions in their development programs.

Introduction and Physicochemical Profile

This compound belongs to the pyrazine class of nitrogen-containing heterocycles. The pyrazine ring is a core component of many biologically active molecules.[1] The molecule's functionality is further defined by three key substituents: a chloro group, an amine group, and a trifluoromethyl (CF3) group. Each of these imparts distinct electronic and steric properties that collectively dictate the compound's behavior in various chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClF₃N₃ | [2] |

| Molecular Weight | 197.55 g/mol | [2] |

| CAS Number | 1364663-32-0 | [2] |

Influence of Key Functional Groups on Solubility and Stability

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which may offer some degree of aqueous solubility. However, the aromatic nature of the ring makes it relatively nonpolar. The pyrazine ring system is generally stable but can be susceptible to oxidative degradation under certain conditions.[3][4]

-

Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing group with high lipophilicity.[5] Its presence is known to significantly increase the metabolic stability of drug candidates due to the strength of the C-F bond, which resists metabolic oxidation.[5][6] This increased lipophilicity generally leads to lower aqueous solubility.[6][7]

-

Chloro (Cl) Group: As an electron-withdrawing and lipophilic substituent, the chloro group further contributes to the compound's expected low solubility in aqueous media.

-

Amine (-NH₂) Group: The primary amine group can act as both a hydrogen bond donor and acceptor, which can enhance solubility. Its basicity will be significantly reduced by the electron-withdrawing effects of the pyrazine ring and the trifluoromethyl group.[8] This group also represents a potential site for chemical reactions and degradation.

Based on this structural analysis, it is hypothesized that this compound is a crystalline solid with low aqueous solubility but better solubility in common organic solvents. Its stability is expected to be high under normal storage conditions, but it may be susceptible to degradation under oxidative and extreme pH conditions.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for further development, impacting everything from biological screening to formulation.[9] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.[10]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. It is a high-throughput screening method used early in discovery to flag compounds with potential solubility issues.[10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[11] It is a more time-consuming but essential measurement for lead optimization and pre-formulation studies. The "gold standard" for this measurement is the shake-flask method.[12]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the established shake-flask method to determine the equilibrium solubility of a compound.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step that can be achieved by:

-

Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant for analysis. This method avoids potential compound loss due to filter adsorption.[2]

-

Filtration: Use a syringe with a chemically compatible filter (e.g., 0.22 µm PVDF) to filter the solution. Note that this may lead to an underestimation of solubility if the compound adsorbs to the filter material.[2]

-

-

Quantification:

-

Prepare a calibration curve using stock solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the collected supernatant with the same solvent used for the calibration curve.

-

Analyze the diluted samples and standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

-

Calculation: Determine the concentration of the compound in the supernatant using the calibration curve and report the solubility in units such as µg/mL or µM.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

Table 2: Example Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | 25 | Experimental Value | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | Experimental Value | Shake-Flask HPLC-UV |

| Methanol | 25 | Experimental Value | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | Experimental Value | Shake-Flask HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Shake-Flask HPLC-UV |

Workflow Visualization: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is fundamental to ensuring the quality, safety, and efficacy of a compound.[13] Forced degradation (or stress testing) is a crucial component of this process, involving the exposure of the compound to conditions more severe than accelerated stability testing.[14] The goals of these studies are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and demonstrate the specificity of a stability-indicating analytical method.[15][16]

These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[17][18]

Experimental Protocol: Forced Degradation Studies

A single batch of this compound is subjected to the following stress conditions. The goal is to achieve a target degradation of 5-20%.[16]

Methodology:

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

-

Basic: Dissolve the compound in 0.1 M NaOH. Heat at 60-80°C for a specified time.

-

Neutral: Dissolve the compound in purified water. Heat at 60-80°C for a specified time.

-

After exposure, cool the samples and neutralize them before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[19]

-

Monitor the reaction over time. If no degradation occurs, gentle heating may be applied.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber for an extended period (e.g., 7 days).[14]

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20]

-

A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method.

-

Peak purity analysis (using a photodiode array detector) should be performed to ensure that the parent peak is free from co-eluting degradants.

-

For identification of major degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation of isolated degradation products.[21][22]

-

Data Presentation: Stability Summary

Results from forced degradation studies should be clearly tabulated.

Table 3: Example Forced Degradation Data for this compound

| Stress Condition | Duration/Temp | % Assay of Parent | % Total Degradation | No. of Degradants | Remarks (e.g., RRT of Major Degradant) |

| 0.1 M HCl | 24h / 80°C | Experimental Value | Experimental Value | Experimental Value | Description |

| 0.1 M NaOH | 24h / 80°C | Experimental Value | Experimental Value | Experimental Value | Description |

| Water | 24h / 80°C | Experimental Value | Experimental Value | Experimental Value | Description |

| 3% H₂O₂ | 24h / RT | Experimental Value | Experimental Value | Experimental Value | Description |

| Dry Heat (Solid) | 7 days / 80°C | Experimental Value | Experimental Value | Experimental Value | Description |

| Photostability | ICH Q1B | Experimental Value | Experimental Value | Experimental Value | Description |

Workflow Visualization: Stability Assessment

Caption: Workflow for Forced Degradation and Stability Analysis.

Handling and Storage Recommendations

Based on the predicted physicochemical properties and general laboratory best practices, the following handling and storage procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration or freezing may be advisable to minimize the risk of degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with strong oxidizing agents.

Conclusion

While specific experimental data for this compound is not widely published, a robust scientific framework exists for its thorough characterization. By understanding the influence of its constituent functional groups, researchers can anticipate its general behavior. The detailed protocols provided in this guide for determining thermodynamic solubility and performing comprehensive forced degradation studies offer a clear path to generating the critical data needed for any drug discovery or development program. Adherence to these established methodologies will ensure data integrity and provide a solid foundation for advancing this compound to subsequent stages of research.

References

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ijpsr.com [ijpsr.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Official web site : ICH [ich.org]

- 19. scispace.com [scispace.com]

- 20. snscourseware.org [snscourseware.org]

- 21. Nmr Spectroscopy In Pharmaceutical Analysis [unidesktesting.motion.ac.in]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

A Medicinal Chemist's Guide to a Privileged Scaffold: Potential Applications of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Abstract

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the strategic selection of core scaffolds is paramount. The 2-aminopyrazine motif has emerged as a "privileged" structure, renowned for its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This technical guide delves into a specific, highly functionalized building block: 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine . We will dissect the strategic value of each substituent on this scaffold, provide actionable synthetic protocols for its elaboration, and explore its vast potential in the generation of potent and selective therapeutic agents. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for next-generation drug design.

The Strategic Value Proposition of the Scaffold

The utility of this compound in a drug discovery program is not accidental; it is a product of deliberate chemical design. Each functional group serves a distinct purpose, offering a compelling combination of pharmacokinetic and pharmacodynamic advantages.

-

The 2-Aminopyrazine Core: The Hinge-Binder: The vicinal arrangement of the exocyclic amine (at C2) and the ring nitrogen (at N1) creates a powerful bidentate hydrogen-bond donor-acceptor system. This motif is exceptionally well-suited to interact with the backbone amide bonds of the kinase hinge region, a common anchoring strategy for Type I and Type II kinase inhibitors.[2][3] This interaction provides a strong thermodynamic foundation for potent target binding.

-

The 3-Trifluoromethyl Group: The Potency and Stability Enhancer: The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for several reasons:[4][5]

-

Metabolic Stability: It acts as a robust metabolic shield, blocking potential sites of oxidative metabolism (e.g., an unsubstituted aromatic C-H bond) and thereby increasing the compound's half-life.

-

Electronic Modulation: As a powerful electron-withdrawing group, the -CF3 moiety significantly lowers the pKa of the 2-amino group. This modulation of basicity can be critical for optimizing binding affinity and cellular permeability.

-

Lipophilicity and Permeability: The -CF3 group increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell penetration, although this must be balanced to maintain overall solubility.[4]

-

-

The 5-Chloro Group: The Versatile Synthetic Handle: The chlorine atom at the C5 position is the primary site for synthetic diversification. Its reactivity is well-suited for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of chemical functionalities to probe the solvent-front region of the ATP-binding pocket.

The combination of these three elements in a single, compact scaffold provides a powerful starting point for generating vast chemical libraries with a high potential for biological activity.

Core Synthetic Strategies: Building the Library

The primary utility of the C5-chloro group is to serve as an anchor for diversification. The two most powerful and widely used methods for this are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction enables the coupling of the pyrazine core with a diverse range of boronic acids and esters. This allows for the exploration of various aryl and heteroaryl substituents at the C5 position, which can form additional hydrophobic, pi-stacking, or hydrogen-bonding interactions within the kinase active site.

-

Reagent Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs2CO3, 2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst/ligand system. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05-0.10 equiv.).

-

Solvent and Degassing: Add a suitable solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture with stirring in a microwave reactor or a pre-heated oil bath (80-120 °C) for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: Introducing Amino Functionalities

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C5 position. This is a powerful strategy for installing groups that can act as hydrogen bond donors or acceptors, or for linking to larger solubilizing groups.

-

Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.3-1.5 equiv.) to an oven-dried Schlenk tube.

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 equiv.) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.05-0.10 equiv.).

-

Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture with stirring in a pre-heated oil bath (90-110 °C).

-

Reaction Monitoring: Monitor the reaction for 4-24 hours by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH4Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography to obtain the aminated product.

Visualization of Synthetic Pathways and Workflows

Visualizing the synthetic potential and experimental process is key to efficient project planning.

Caption: Key diversification pathways from the core scaffold.

Caption: General workflow for cross-coupling experiments.

Application Profile: A Case Study in Kinase Inhibition

While specific drug candidates derived directly from this scaffold are not yet in the public domain, we can construct a highly plausible application profile based on extensive literature precedent for related 2-aminopyrazine inhibitors.[2][3][6]

Binding Hypothesis: The Nek2 Kinase Model

The mitotic kinase Nek2 is a well-studied target where 2-aminopyrazine inhibitors have been structurally characterized.[2][3] In the Nek2 active site, the scaffold is predicted to adopt a specific binding mode:

-

The 2-amino group would act as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Leu87 in Nek2).

-

The pyrazine N1 nitrogen would act as a hydrogen bond acceptor from the backbone N-H of the same hinge residue.

-

The 3-trifluoromethyl group would be oriented towards the interior of the pocket, potentially making favorable contacts in a hydrophobic region.

-

The 5-position , where diversification occurs, would be directed towards the solvent-exposed region of the ATP binding site, allowing for the introduction of larger groups to improve potency and selectivity.

Caption: Hypothesized binding mode in a kinase active site.

Illustrative Structure-Activity Relationship (SAR) Data

To guide a medicinal chemistry campaign, a systematic exploration of substituents at the C5 position is essential. The following table presents a hypothetical SAR based on common observations in kinase inhibitor discovery programs.

| Compound ID | R Group at C5 Position (via Suzuki/Buchwald) | Target IC₅₀ (nM) | Rationale / Comments |

| Core-Cl | -Cl (Starting Material) | >10,000 | Inactive; lacks necessary interactions in solvent-front region. |

| 1a | Phenyl | 850 | Establishes baseline potency; simple hydrophobic interaction. |

| 1b | 4-Methoxyphenyl | 450 | Electron-donating group can be favorable. Potential H-bond acceptor. |

| 1c | 4-(Trifluoromethyl)phenyl | 1200 | Electron-withdrawing group may be unfavorable in this position. |

| 1d | 3-Pyridyl | 250 | Introduces H-bond acceptor; potential to interact with polar residues. |

| 2a | -NH-Phenyl | 950 | Simple aniline provides a different vector compared to phenyl. |

| 2b | -NH-(4-morpholinophenyl) | 35 | Morpholine group significantly enhances solubility and forms key H-bonds. |

| 2c | -NH-(1-methyl-1H-pyrazol-4-yl) | 75 | Heterocycle offers improved properties and specific interactions. |

Note: Data is illustrative and intended to demonstrate a logical progression of a medicinal chemistry program.

Conclusion and Future Perspectives

This compound is a high-value, strategically designed scaffold for modern medicinal chemistry. Its constituent parts—a proven kinase hinge-binder, a metabolic shield and potency enhancer, and a versatile synthetic handle—provide an exceptional platform for the rapid development of potent and selective inhibitors. While its primary application lies in kinase inhibitor discovery, its utility is not limited. The core could be readily applied to other target classes where heterocyclic scaffolds are known to be effective, such as GPCRs or ion channels. As synthetic methodologies continue to advance, the potential to elaborate this core in novel ways will only expand, solidifying its role as a powerful tool in the quest for new medicines.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a key building block in medicinal chemistry and materials science. The document delves into the electronic and steric factors governing its reactivity with common reagents, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile scaffold.

Introduction: Structural Features and Synthetic Importance

This compound is a highly functionalized heterocyclic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. Its structure is characterized by a pyrazine core, an electron-deficient aromatic system, substituted with three key functional groups that dictate its reactivity profile:

-

C5-Chloro Group: A versatile handle for cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

-

C3-Trifluoromethyl Group: A potent electron-withdrawing group that significantly influences the electronic properties of the pyrazine ring, enhancing its electrophilicity.

-

C2-Amino Group: An electron-donating group that modulates the reactivity of the pyrazine core and can also participate in various chemical transformations.

The unique interplay of these substituents creates a nuanced reactivity profile that can be strategically exploited for the synthesis of diverse molecular architectures. This guide will explore the major reaction pathways available for this compound, providing both theoretical understanding and practical guidance.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Substituents

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position further activates the ring towards SNAr. However, the electron-donating amino group at C2 exerts a competing electronic effect.

Mechanistic Considerations:

The regioselectivity of nucleophilic attack on substituted dichloropyrazines is a well-studied phenomenon. Research indicates that when an electron-donating group (EDG) is present at the 2-position, nucleophilic attack is directed towards the 3-position. Conversely, an electron-withdrawing group (EWG) at the 2-position directs the attack to the 5-position.[1] In the case of this compound, the C2-amino group (EDG) would favor attack at C3, while the C3-trifluoromethyl group (EWG) activates the entire ring, particularly the C5 position. The combined effect of the ring nitrogens and the potent trifluoromethyl group makes the C5 position sufficiently electrophilic for substitution by strong nucleophiles.

Common nucleophiles for SNAr reactions with this substrate include primary and secondary amines, and alkoxides. These reactions typically proceed under thermal conditions, often in polar aprotic solvents like DMSO or DMF.[1]

Experimental Protocol: SNAr with a Primary Amine

This protocol is adapted from a general procedure for the amination of a similar chloro-heterocyclic scaffold.[2]

Reaction:

Caption: General workflow for the SNAr amination of this compound.

Materials:

-

This compound

-

Primary amine (e.g., phenethylamine, excess, ~10 equivalents)

-

Silica gel for pre-adsorption

Procedure:

-

Dissolve this compound (1.0 eq) in the primary amine (10 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pre-adsorb the reaction mixture onto silica gel overnight.

-

Purify the product by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired 5-amino-substituted pyrazine derivative.[2]

Trustworthiness: This self-validating system relies on the excess of the liquid amine to drive the reaction to completion at room temperature, minimizing the need for high temperatures that could lead to side reactions.[2] The progress is easily monitored by standard chromatographic techniques.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of chloro-heterocycles.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the pyrazine and a variety of aryl or heteroaryl boronic acids.[5][6] The electron-deficient nature of the pyrazine ring makes the C-Cl bond amenable to oxidative addition to the palladium(0) catalyst.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: For challenging substrates like electron-deficient chloro-heterocycles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the difficult oxidative addition step.[7] Pre-catalysts where the palladium is already in the active Pd(0) state or can be easily reduced in situ are preferred.

-

Base: A base is crucial for the transmetalation step. The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) can significantly impact the reaction outcome and often needs to be optimized for a specific substrate and boronic acid pairing.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol based on established methods for similar chloropyridine substrates.[6][7]

Reaction Workflow:

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Cesium carbonate (Cs2CO3) (2.0 eq)

-

Anhydrous, degassed toluene

Procedure:

-

In a glovebox, combine this compound, the arylboronic acid, Cs2CO3, Pd2(dba)3, and XPhos in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Parameter | Recommended Range/Value | Rationale |

| Palladium Source | Pd2(dba)3, Pd(OAc)2 | Readily available and effective pre-catalysts. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands to promote oxidative addition. |

| Base | K3PO4, Cs2CO3 | Stronger bases are often needed for less reactive chlorides. |

| Solvent | Toluene/H2O, Dioxane/H2O | Biphasic system to dissolve all components. |

| Temperature | 80 - 120 °C | Higher temperatures are often required for C-Cl bond activation. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction provides an alternative to classical SNAr for the introduction of amino groups at the C5 position, often under milder conditions and with a broader substrate scope.

Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of aryl chlorides.[10]

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., morpholine) (1.5 eq)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (1.5 mol%)

-

XPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Toluene (degassed)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2, XPhos, and sodium tert-butoxide.